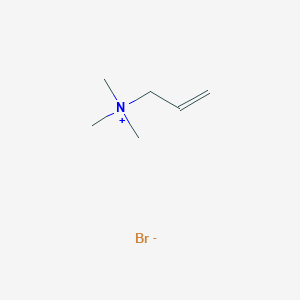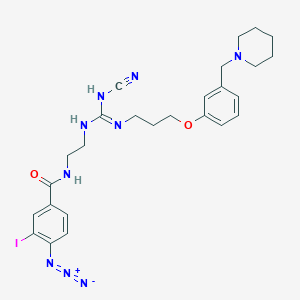![molecular formula C7H7N3O B165852 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone CAS No. 135830-23-8](/img/structure/B165852.png)
1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone, also known as IMPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism Of Action
1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). This inhibition leads to a decrease in the production of inflammatory mediators and an increase in the levels of cyclic adenosine monophosphate (cAMP), which has been found to have anti-inflammatory properties.
Biochemical And Physiological Effects
1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone has been found to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines. 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. In addition, 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone has been found to inhibit the replication of certain viruses, such as herpes simplex virus type 1 (HSV-1).
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone in lab experiments is its specificity towards certain enzymes, such as COX-2 and PDE4. This specificity allows for targeted inhibition of these enzymes, without affecting other enzymes in the body. However, one of the limitations of using 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone is its potential toxicity, which needs to be carefully monitored in lab experiments.
Future Directions
There are several future directions for research on 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone. One direction is to study its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential use in the treatment of cancer, either alone or in combination with other anti-cancer drugs. Additionally, further research can be done to explore the potential use of 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone in the treatment of viral infections.
Scientific Research Applications
1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone has also been found to inhibit the activity of certain enzymes, making it a potential candidate for drug development.
properties
CAS RN |
135830-23-8 |
|---|---|
Product Name |
1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone |
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-imidazo[1,2-b]pyrazol-1-ylethanone |
InChI |
InChI=1S/C7H7N3O/c1-6(11)9-4-5-10-7(9)2-3-8-10/h2-5H,1H3 |
InChI Key |
LPSQDAQCEKDSRL-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=CN2C1=CC=N2 |
Canonical SMILES |
CC(=O)N1C=CN2C1=CC=N2 |
synonyms |
1H-Imidazo[1,2-b]pyrazole, 1-acetyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)

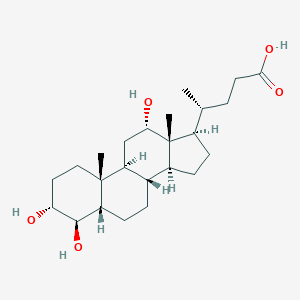
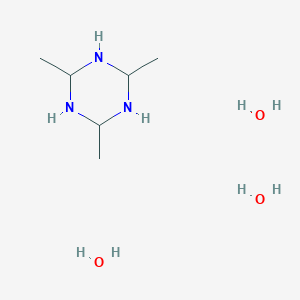
![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)
![Ethyl [(isoquinolin-5-yl)oxy]acetate](/img/structure/B165778.png)
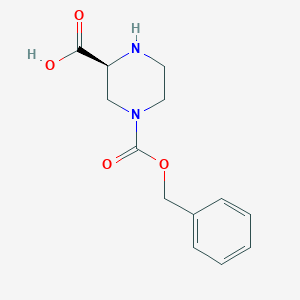

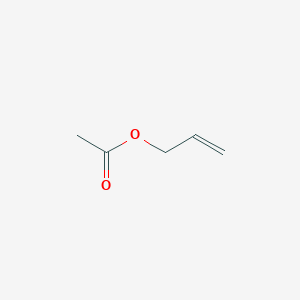
![[(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-yl] acetate](/img/structure/B165788.png)

